2-Bromo-N-(cycloheptyl)acetamide
Description
2-Bromo-N-(cycloheptyl)acetamide (C₉H₁₆BrNO) is a brominated acetamide derivative featuring a cycloheptyl group as the nitrogen substituent. The compound belongs to the broader class of 2-bromoacetamides, which are characterized by a bromine atom at the α-position of the acetamide backbone. This structural motif confers electrophilic reactivity at the brominated carbon, making such compounds valuable intermediates in organic synthesis, medicinal chemistry, and materials science .
Properties
Molecular Formula |
C9H16BrNO |
|---|---|
Molecular Weight |
234.13 g/mol |
IUPAC Name |
2-bromo-N-cycloheptylacetamide |
InChI |
InChI=1S/C9H16BrNO/c10-7-9(12)11-8-5-3-1-2-4-6-8/h8H,1-7H2,(H,11,12) |
InChI Key |
BTJSLWIIHAKNQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Aryl substituents (e.g., 4-bromophenyl, 2-chlorophenyl) enhance rigidity and intermolecular interactions (e.g., halogen bonding, π-stacking), leading to higher melting points .
- Cycloheptyl substituent : The bulky aliphatic ring likely reduces crystallinity and melting point compared to aromatic analogs due to increased conformational flexibility and weaker intermolecular forces .
Crystallographic and Conformational Analysis
X-ray studies of aryl-substituted 2-bromoacetamides reveal:
- Conformational preferences : The N–H bond aligns syn to ortho-halogen substituents (e.g., Cl, Br) and anti to C=O and C–Br bonds, stabilizing planar carboxamide dimers via N–H⋯O hydrogen bonds .
- Packing interactions : Halogen⋯halogen (Br⋯Br) and C–H⋯O/Cl interactions dominate in crystals of compounds like 2-Bromo-N-(2-chlorophenyl)acetamide .
- Cycloheptyl derivative : The absence of aromaticity and steric bulk may lead to distorted conformations and less directional packing, favoring van der Waals interactions over hydrogen bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
